molecular formula C17H18N4OS B12178352 N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B12178352
M. Wt: 326.4 g/mol
InChI Key: JWCCYISKJDOTAX-UHFFFAOYSA-N
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Description

N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a thiazole ring, a pyrazole ring, and a carboxamide group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methyl-1,3-thiazole-2-amine with 1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, in the presence of a suitable catalyst or base

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: It is utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share a similar thiazole ring structure and exhibit comparable biological activities, such as antimicrobial and anticancer properties.

    Imidazole Derivatives: Imidazole-containing compounds are also heterocyclic molecules with diverse applications in medicine and industry.

Uniqueness

N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide stands out due to its unique combination of a thiazole ring, a pyrazole ring, and a carboxamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C17H18N4OS/c1-11(2)14-9-15(16(22)19-17-18-12(3)10-23-17)21(20-14)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,18,19,22)

InChI Key

JWCCYISKJDOTAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C(C)C

Origin of Product

United States

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